molecular formula C24H38BNO5 B8154351 tert-Butyl 4-((2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8154351
M. Wt: 431.4 g/mol
InChI Key: ZQGFLYYNRVRGBO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that serves as a versatile intermediate in organic synthesis. Its structure includes a tert-butyl ester group, a piperidine ring, and a boronic acid derivative, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Miyaura borylation reaction , which involves the reaction of an aryl halide with a diboronic acid in the presence of a palladium catalyst. The resulting boronic acid is then coupled with the appropriate alcohol or amine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction conditions can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form the corresponding boronic acid or borane derivatives.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid group.

  • Boranes: : Resulting from the reduction of the boronic acid group.

  • Substituted Piperidines: : Formed through nucleophilic substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of various organic compounds.

  • Biology: : Employed in the development of boronic acid-based sensors for detecting biomolecules.

  • Medicine: : Utilized in the design of boronic acid-containing drugs for therapeutic purposes.

  • Industry: : Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the tert-butyl ester group and the boronic acid derivative. Similar compounds include:

  • Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: : Similar structure but lacks the phenoxy group.

  • Tert-Butyl 4-((2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)methyl)piperidine-1-carboxylate: : Similar structure but with a pyrazolyl group instead of a phenyl group.

These compounds share the boronic acid derivative and tert-butyl ester group but differ in their substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

tert-butyl 4-[[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38BNO5/c1-17-9-10-19(25-30-23(5,6)24(7,8)31-25)15-20(17)28-16-18-11-13-26(14-12-18)21(27)29-22(2,3)4/h9-10,15,18H,11-14,16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGFLYYNRVRGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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